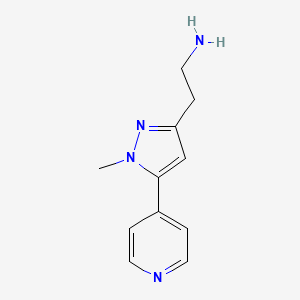
2-(1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)ethan-1-amine is a nitrogen-containing heterocyclic compound. This compound features a pyrazole ring fused with a pyridine ring, making it a valuable scaffold in medicinal chemistry due to its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)ethan-1-amine typically involves the formation of the pyrazole ring followed by the introduction of the pyridine moiety. Common synthetic routes include:
Cyclization Reactions: Starting from hydrazines and 1,3-diketones to form the pyrazole ring.
Nucleophilic Substitution: Introducing the pyridine ring through nucleophilic substitution reactions.
Amidation Reactions: Forming the ethanamine side chain through amidation reactions.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups on the pyrazole or pyridine rings.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.
Applications De Recherche Scientifique
2-(1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and kinase inhibitory activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as a kinase inhibitor, interfering with signaling pathways involved in cell growth and proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds also contain a pyrazole ring fused with another heterocycle and exhibit similar biological activities.
Pyridin-2-yl Amides: These compounds share the pyridine moiety and are known for their medicinal properties.
Uniqueness
2-(1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)ethan-1-amine is unique due to its specific combination of the pyrazole and pyridine rings, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile scaffold in drug discovery and development.
Propriétés
Formule moléculaire |
C11H14N4 |
|---|---|
Poids moléculaire |
202.26 g/mol |
Nom IUPAC |
2-(1-methyl-5-pyridin-4-ylpyrazol-3-yl)ethanamine |
InChI |
InChI=1S/C11H14N4/c1-15-11(8-10(14-15)2-5-12)9-3-6-13-7-4-9/h3-4,6-8H,2,5,12H2,1H3 |
Clé InChI |
HFPUCIFGCMCALA-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC(=N1)CCN)C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


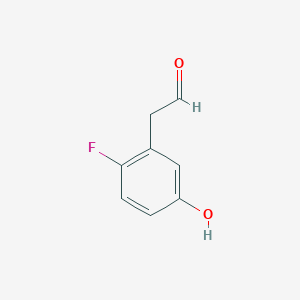
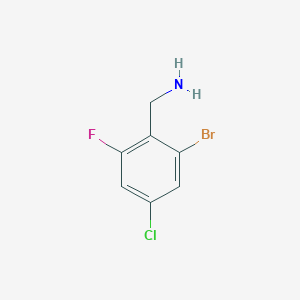

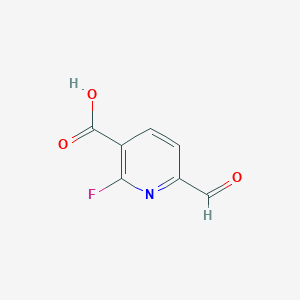


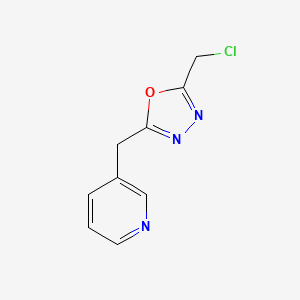
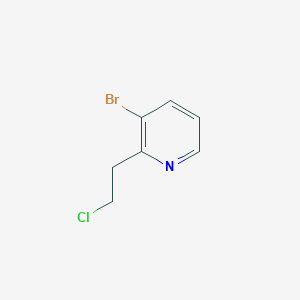
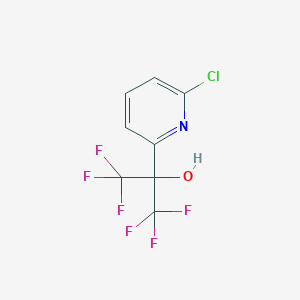
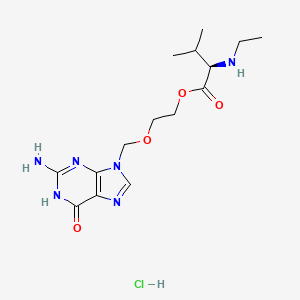
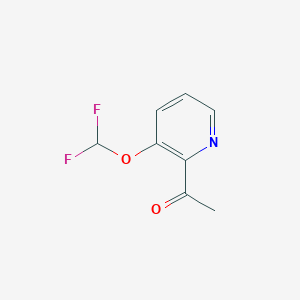
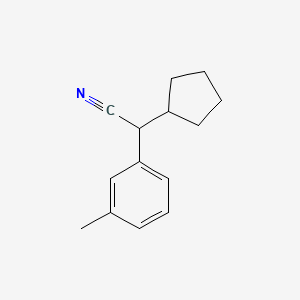
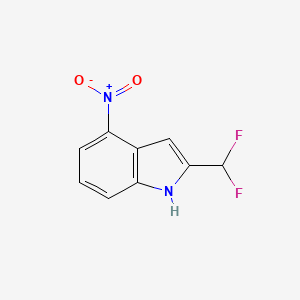
![1,5-Dihydroimidazo[4,5-C][1,2,6]thiadiazin-4(3h)-One 2,2-Dioxide](/img/structure/B12971089.png)
